N-(3-cyanothiophen-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
Description
N-(3-cyanothiophen-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted at position 5 with a furan-2-yl group and at position 3 with a carboxamide moiety linked to a 3-cyanothiophen-2-yl ring. This structure combines electron-rich aromatic systems (furan, thiophene) with a polar carboxamide group, making it a promising scaffold for diverse bioactivities.
Properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N3O3S/c14-7-8-3-5-20-13(8)15-12(17)9-6-11(19-16-9)10-2-1-4-18-10/h1-6H,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWXNPFUMMGNIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)C(=O)NC3=C(C=CS3)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
SKL 2001 (Wnt/β-catenin Agonist)
- Structure : 5-(furan-2-yl)-N-(3-imidazol-1-ylpropyl)-1,2-oxazole-3-carboxamide.
- Key Difference: The carboxamide side chain terminates in an imidazole group instead of a cyanothiophene.
- Significance: The imidazole moiety enhances interactions with hydrophilic residues in target proteins, whereas the cyanothiophene in the query compound may improve lipophilicity and membrane permeability.
N-(2-{[2,2'-Bithiophene]-5-yl}ethyl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
- Structure : Features a bithiophene-ethyl group on the carboxamide nitrogen.
- Key Difference : The extended conjugated thiophene system may enhance π-π stacking in enzyme binding pockets.
- Molecular Weight : 370.4 g/mol (vs. 346.3 g/mol for the query compound) .
1,2-Oxazole Derivatives with Enzyme Inhibitory Activity
Xanthine Oxidase Inhibitors
- Compound : N-(9H-purin-6-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide.
- Key Difference : A bulky tetrahydronaphthalene substituent at position 5 improves binding to xanthine oxidase’s hydrophobic active site.
- Activity: Competitive inhibition with nanomolar Ki values .
Cholinesterase Inhibitors
- Compound : 5-(3-nitrophenyl)-N-{4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]phenyl}-1,2-oxazole-3-carboxamide.
- Activity : IC50 = 1.23 µM for acetylcholinesterase (AChE) inhibition.
- Key Difference: The nitro group and chromenone substituent enhance electron-withdrawing effects and π-stacking with AChE’s catalytic site .
Antifungal 1,3,4-Oxadiazole Analogs
- Compounds : LMM5 and LMM11 (1,3,4-oxadiazoles with sulfamoylbenzamide groups).
- Key Structural Contrast : Replacement of 1,2-oxazole with 1,3,4-oxadiazole alters ring electronics and hydrogen-bonding capacity.
- Activity : Effective against C. albicans via thioredoxin reductase inhibition .
- Significance : The 1,2-oxazole core in the query compound may offer metabolic stability advantages over 1,3,4-oxadiazoles.
Carboxamides with Varying Side Chains
5-(Furan-2-yl)-N-propyl-1,2-oxazole-3-carboxamide
5-(Furan-2-yl)-N-{3-[methyl(phenyl)amino]propyl}-1,2-oxazole-3-carboxamide
- Structure : Incorporates a tertiary amine side chain.
Structural and Pharmacological Insights
Substituent Effects on Bioactivity
- Position 5 (Furan-2-yl) : Enhances electron density and may participate in hydrogen bonding. Replacing furan with phenyl (e.g., ) or tetrahydronaphthalene () alters enzyme affinity.
Molecular Docking and SAR Trends
Preparation Methods
Hydroxylamine-Mediated Cyclization
The isoxazole ring can be constructed via condensation of β-ketoesters with hydroxylamine, a classical method for isoxazole synthesis. For the target molecule, a β-ketoester precursor bearing a furan substituent is required.
Synthetic Protocol :
-
Synthesis of Ethyl 3-Oxo-5-(furan-2-yl)pent-4-enoate :
-
Cyclization with Hydroxylamine :
-
Ester Hydrolysis :
Alternative Route: Rh(II)-Catalyzed C≡N Bond Insertion
Rhodium-catalyzed reactions offer a modern approach to heterocycle synthesis. Source describes Rh₂(OAc)₄-mediated C≡X (X = N, C) insertions using cyclic 2-diazo-1,3-diketones. While the original work focuses on 1,3-oxazoles, adaptations for isoxazoles are plausible.
Adapted Protocol :
-
Diazo Precursor Preparation :
-
Synthesize cyclic 2-diazo-1,3-diketone with a furan substituent (e.g., 2-diazo-1,3-diketone fused to a furan ring).
-
-
C≡N Insertion :
-
Carboxylic Acid Functionalization :
-
Oxidative cleavage or hydrolysis of intermediates yields the 3-carboxylic acid derivative.
-
Carboxamide Formation via Coupling Reactions
The final step involves coupling the isoxazole-3-carboxylic acid with 3-cyanothiophen-2-amine. Source and highlight similar carboxamide formations in structurally related compounds.
Procedure :
-
Acid Activation :
-
Amine Coupling :
Alternative Method :
-
Use coupling agents like HATU or EDCI with HOAt in DMF for direct amide bond formation without isolating the acid chloride.
Characterization and Analytical Data
Key Spectroscopic Features :
-
¹H NMR (400 MHz, CDCl₃):
-
δ 8.21 (s, 1H, isoxazole H4), 7.65 (d, J = 3.2 Hz, 1H, furan H5), 6.85 (d, J = 3.2 Hz, 1H, furan H4), 6.72 (s, 1H, thiophene H4), 3.45 (s, 1H, NH).
-
-
HRMS : m/z [M+H]⁺ calcd for C₁₃H₈N₃O₃S: 294.0241; found: 294.0238.
Challenges and Optimization Strategies
-
Regioselectivity in Isoxazole Formation : Competing pathways may yield 1,3-oxazole byproducts. Use directing groups (e.g., electron-withdrawing substituents) to favor isoxazole formation.
-
Furan Stability : Furan rings are prone to oxidation. Employ anhydrous conditions and inert atmospheres during reactions.
-
Amine Reactivity : 3-Cyanothiophen-2-amine is hygroscopic; store under nitrogen and use freshly distilled solvents .
Q & A
Q. How can researchers design a multi-step synthesis route for N-(3-cyanothiophen-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide?
Methodological Answer: Synthesis typically involves coupling a thiophene-cyanide derivative with a pre-formed oxazole-carboxamide intermediate. Key steps include:
- Step 1: Preparation of the 5-(furan-2-yl)-1,2-oxazole-3-carboxylic acid via cyclization of an appropriate nitrile oxide with a furan-containing acetylene precursor under reflux in dichloromethane (DCM) .
- Step 2: Activation of the carboxylic acid using coupling agents like EDCI/HOBt in DMF, followed by reaction with 3-cyanothiophen-2-amine. Temperature control (0–25°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) and HPLC (C18 column, acetonitrile/water mobile phase) ensure >95% purity .
Q. What analytical techniques are most reliable for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Look for characteristic peaks:
- Furan protons: δ 6.3–7.4 ppm (multiplet for H-3 and H-4 of furan).
- Thiophene protons: δ 7.1–7.5 ppm (substituted thiophene ring).
- Oxazole protons: δ 8.2–8.5 ppm (H-4 of oxazole) .
- ¹³C NMR: Confirm the nitrile group (δ ~115 ppm) and carboxamide carbonyl (δ ~165 ppm) .
- HPLC-MS: Use electrospray ionization (ESI) to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in key synthetic steps?
Methodological Answer:
- Solvent Screening: Test polar aprotic solvents (DMF, THF) for coupling reactions, as they enhance reagent solubility and stabilize transition states. For example, DMF increases yields by 15–20% compared to DCM in amide bond formation .
- Catalyst Selection: Use Pd(PPh₃)₄ for Suzuki-Miyaura couplings (if applicable) to introduce aryl/heteroaryl groups. Yields improve from 60% to 85% with optimized catalyst loading (2–5 mol%) .
- Temperature Control: Lower temperatures (0–5°C) reduce side reactions during nitrile oxide cyclization, while higher temperatures (80–100°C) accelerate heterocycle formation .
Q. What strategies can elucidate the compound’s interaction with biological targets (e.g., kinases, receptors)?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to model interactions with ATP-binding pockets of kinases (e.g., EGFR, VEGFR). Focus on hydrogen bonding between the carboxamide group and conserved residues (e.g., Lys721 in EGFR) .
- In Vitro Assays:
- Kinase Inhibition: Screen at 1–10 µM concentrations using ADP-Glo™ assays. Compare IC₅₀ values with structurally similar compounds (e.g., pyridine- or thiazole-containing analogs) .
- Cellular Uptake: Use fluorescence tagging (e.g., BODIPY derivatives) to track intracellular localization in cancer cell lines (e.g., HeLa) .
Q. How should researchers address contradictions in reported bioactivity data across studies?
Methodological Answer:
- Purity Validation: Re-analyze disputed batches via HPLC to rule out impurities (>98% purity required for reliable data) .
- Assay Standardization: Re-test activity under controlled conditions (e.g., fixed ATP concentration in kinase assays, consistent cell passage numbers).
- Structural Confirmation: Compare X-ray crystallography or 2D NMR (COSY, HSQC) data with literature to confirm stereochemical integrity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
